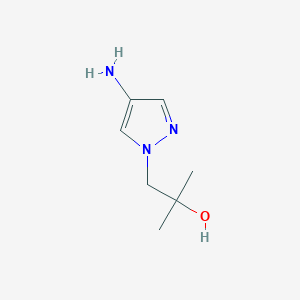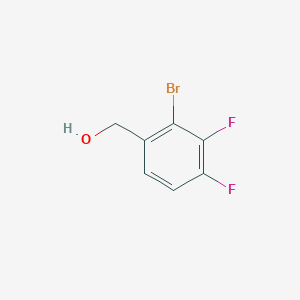
(2-Bromo-3,4-difluorophenyl)methanol
Descripción general
Descripción
“(2-Bromo-3,4-difluorophenyl)methanol” is a chemical compound with the CAS Number: 1578156-19-0 . It has a molecular weight of 223.02 and its IUPAC name is (2-bromo-3,4-difluorophenyl)methanol . The compound is solid at ambient temperature .
Synthesis Analysis
The synthesis of “(2-Bromo-3,4-difluorophenyl)methanol” involves the use of Dess-Martin periodinane . The compound was dissolved in dichloromethane and then Dess-Martin periodinane was added. The reaction mixture was stirred for 2 hours at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Bromo-3,4-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 .
Physical And Chemical Properties Analysis
“(2-Bromo-3,4-difluorophenyl)methanol” is a solid at ambient temperature . It has a molecular weight of 223.02 .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- Application in Cyclobutenedione Analogs : The compound 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone reacts with methanol and potassium hydroxide to produce various intermediates important in organic synthesis (Toda & Takehira, 1972).
- Role in Synthesizing Biologically Active Compounds : The synthesis of biologically active natural products, starting from similar bromo-difluorophenyl compounds, demonstrates the utility of these substances in creating complex organic molecules (Akbaba et al., 2010).
- Bromination Studies : The compound's derivatives are used in studying the bromination of aromatic ethers, showcasing their importance in organic synthesis and chemical reaction studies (Xu Yong-nan, 2012).
Medicinal Chemistry and Biochemistry
- Carbonic Anhydrase Inhibition : Bromophenol derivatives of (2-Bromo-3,4-dimethoxyphenyl)methanone, closely related to the queried compound, have been studied for their inhibitory effects on human carbonic anhydrase, highlighting potential medicinal applications (Balaydın et al., 2012).
Environmental Science
- Photochemical Decomposition Studies : Related polybrominated diphenyl ethers (PBDEs), which include brominated phenyl compounds, have been studied for their environmental impact, specifically their photochemical degradation behavior (Eriksson et al., 2004).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
(2-bromo-3,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAONJJXMOLZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3,4-difluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



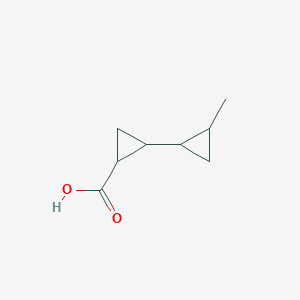

![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532847.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1532848.png)
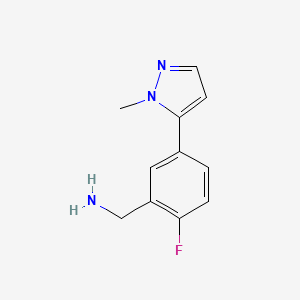

![1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532852.png)


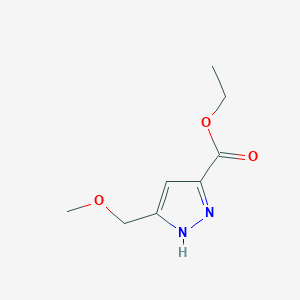
![4-Oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1532860.png)
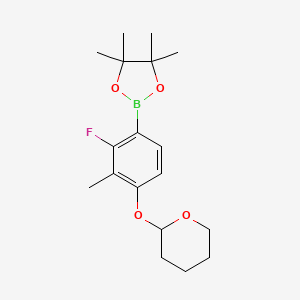
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B1532862.png)
